Potassium pentamethylcyclopentadienide

Solid-State NMR Organometallic Chemistry Material Characterization

Synthesizing Cp* metal complexes requires a transfer agent that balances steric bulk, electron donation, and solubility-generic Cp salts or sodium analogs often alter reaction pathways and yields. Potassium pentamethylcyclopentadienide (Cp*K) is the distinct, pyrophoric solid solution. - **Critical differentiation:** Methyl groups on Cp* vs. Cp induce unique steric/electronic profiles; K+ vs. Na+/Li+ affects aggregation and solubility, directly impacting reaction kinetics and access to specific structural motifs. - **Application focus:** Preferred reagent for low-valent lanthanide/actinide complexes (e.g., N2, CO activation) and transmetalation to heterometallic or half-sandwich Sc/Yb systems. - **QC utility:** Distinct 39K NMR quadrupolar coupling constant (CQ = 4.69 MHz) enables advanced solid-state NMR validation of batch identity and purity. Supplied as a pyrophoric solid (MP >230 °C). Strict moisture/air-free handling required.

Molecular Formula C10H15K
Molecular Weight 174.32 g/mol
CAS No. 94348-92-2
Cat. No. B12060438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium pentamethylcyclopentadienide
CAS94348-92-2
Molecular FormulaC10H15K
Molecular Weight174.32 g/mol
Structural Identifiers
SMILESC[C-]1C(=C(C(=C1C)C)C)C.[K+]
InChIInChI=1S/C10H15.K/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3;/q-1;+1
InChIKeyCNTPKXIECBGFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium pentamethylcyclopentadienide (Cp*K, CAS 94348-92-2): A Specialized Precursor for f‑Block and Main‑Group Organometallic Synthesis


Potassium pentamethylcyclopentadienide (Cp*K) is an alkali metal salt of the sterically demanding and strongly electron‑donating pentamethylcyclopentadienyl (Cp*) ligand. As a polymeric, pyrophoric solid with a melting point above 230 °C, it serves as a critical Cp* transfer agent in the synthesis of metal complexes, particularly for lanthanides and actinides, where the Cp* ligand's properties impart unique stability and reactivity [1].

Cp* transfer agent for f-block and main-group organometallic synthesis
Steric and electronic ligand tuning via pentamethyl substitution
Potassium counterion influences solid-state structure, solubility, and aggregation

Why Cp*K is Not Interchangeable with Other Alkali Metal Cyclopentadienides for Critical Synthesis


Substituting Cp*K with its unsubstituted analog (CpK) or the sodium derivative (Cp*Na) is not trivial. The methyl groups of the Cp* ligand induce significant steric and electronic differences compared to Cp, while the potassium counterion influences solid-state structure, solubility, and aggregation behavior in ways that differ from lithium or sodium salts. These differences directly impact reaction kinetics, product yield, and the ability to access specific structural motifs, making Cp*K a distinct reagent rather than a generic Cp* source [1] [2].

Unsubstituted CpK analog
Lack of pentamethyl groups reduces steric bulk and electron donation; may shift ligand transfer reactivity and complex stability profiles.
Sodium Cp*Na derivative
Different counterion alters solid-state structure (polymeric vs monomeric) and solubility behavior, potentially impacting crystallization and reaction kinetics.

Quantitative Differentiation: How Potassium Pentamethylcyclopentadienide Compares to Its Closest Analogs


Enhanced Solid-State 39K NMR Quadrupolar Coupling Constant (CQ) vs. CpK Indicates Altered Potassium Coordination Environment

In a direct head-to-head comparison using solid-state 39K NMR, Cp*K exhibits a significantly larger quadrupolar coupling constant (CQ) than its unsubstituted analog, CpK. This difference quantifies the impact of the pentamethyl substitution on the electronic environment and structural arrangement around the potassium cation in the polymeric solid [1].

Solid-State NMR CQ
Head-to-head
Cp*K: 4.69(8) MHz vs CpK: 2.55(6)/2.67(8) MHz; Δ ≈ 2.0 MHz
Supports spectroscopic identity verification
39K QCPMG at 9.4 T; fingerprint for purity assessment
Solid-State NMR Organometallic Chemistry Material Characterization

Distinct Solution Aggregation State in THF-d8: Cp*K Forms Monomeric Contact Ion Pairs

ECC-DOSY NMR studies in THF-d8 reveal that alkali metal cyclopentadienides, including Cp*K, exist as monomeric contact ion pairs (CIPs) in solution. This finding is significant for reactivity, as the degree of aggregation is a key factor governing the kinetics of ligand transfer reactions in organometallic synthesis [1].

Solution Aggregation
Class-level
Monomeric contact ion pair (CIP) in THF-d8
Context-dependent; supports monomeric reactivity in THF
ECC-DOSY NMR; class finding, not compound-specific
Solution-State NMR Aggregation Chemistry Organometallic Synthesis

Unique Solid-State Polymeric Chain Structure of Cp*K Pyridine Solvate Compared to Monomeric Cp*Na Solvate

X-ray crystallographic analysis of pyridine solvates demonstrates a fundamental structural difference: while the sodium derivative, (C5Me5)Na·3py, exists as a discrete three-legged stool monomer, the potassium analog, [(C5Me5)K·2py]∞, adopts a linear zig-zag polymeric chain structure [1].

Crystal Structure
Head-to-head
Cp*K: polymeric zig-zag chain [(C5Me5)K·2py]∞ vs Cp*Na: monomeric (C5Me5)Na·3py
Explains distinct solubility and crystallization behavior
Single-crystal XRD; structural form may impact synthetic utility
Crystal Engineering X-ray Diffraction Coordination Chemistry

Optimal Application Scenarios for Potassium Pentamethylcyclopentadienide Based on Evidence


Synthesis of Sterically Protected f‑Element Complexes

The steric bulk and strong electron donation of the Cp* ligand, delivered via Cp*K, are essential for the synthesis of low-valent lanthanide and actinide complexes. These Cp*–metal complexes are key starting materials for activating small molecules like N2 and CO, a research area where Cp*K is a preferred reagent over CpK or Cp*Na due to its specific reactivity profile .

Precursor for Heterometallic and Main-Group Complexes

Cp*K is widely used as a transmetalation reagent to install the Cp* ligand onto transition metals and main-group elements. This is particularly valuable in the synthesis of heterometallic ytterbium-alkali-metal boratabenzene complexes and half-sandwich scandium complexes, where the use of the potassium salt can offer advantages in reaction selectivity or product solubility compared to other alkali metal derivatives .

Solid-State NMR Method Development and Quality Control

The distinct 39K NMR parameters of Cp*K, specifically its high quadrupolar coupling constant (CQ = 4.69 MHz), make it an ideal test compound for developing advanced solid-state NMR techniques (e.g., QCPMG, DFS/QCPMG) for quadrupolar nuclei. This spectroscopic fingerprint can also serve as a powerful quality control metric for verifying the identity and purity of commercial or synthesized Cp*K batches [1].

Application
Selection Property
Validation Focus
f-Element complex synthesis
Steric and electronic ligand profile
Low-valent complex isolation and reactivity
Heterometallic and main-group precursor
Transmetalation reagent profile
Selectivity and solubility context
Solid-state NMR method development / QC
39K NMR spectroscopic fingerprint
Spectroscopic purity and structural identity

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